Anti-Pseudomonal Activity of Framycetin
A laboratory evaluation of topically used antibiotics quantified the minimum inhibitory concentration (MIC) and extinction time (ET) of framycetin (0.5% in isotonic buffer) against 90 clinical isolates of Pseudomonas aeruginosa from ear and eye infections [1]. The study provides a benchmark for in vitro potency against a key pathogen in ocular and otic infections.
| Evidence Dimension | In vitro antibacterial potency (MIC and killing kinetics) |
|---|---|
| Target Compound Data | 88.9% of P. aeruginosa isolates were inhibited by 62.5 mg/L of framycetin; 96.66% were killed within 60 minutes by a 0.5% framycetin solution. |
| Comparator Or Baseline | No direct comparator; baseline is a collection of 90 clinical isolates. |
| Quantified Difference | Not applicable for a comparator; the data establish a specific susceptibility profile. |
| Conditions | Minimum inhibitory concentration (MIC) and extinction time (ET) assays using 90 consecutive clinical isolates of Pseudomonas aeruginosa obtained from patients with ear or eye infections. |
Why This Matters
This data provides a quantitative, pathogen-specific baseline for framycetin's antibacterial activity, which is essential for understanding its potential role in treating P. aeruginosa-related infections, a common concern in ophthalmic and otic disease.
- [1] Rawal BD. Laboratory evaluation of topically used antibiotics: framycetin MIC and extinction time data for Pseudomonas aeruginosa. J Antimicrob Chemother. 1987 Oct;20(4):537-40. View Source
